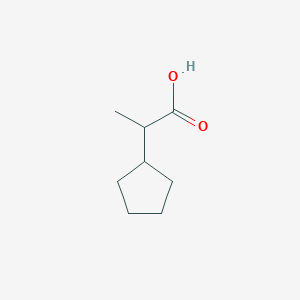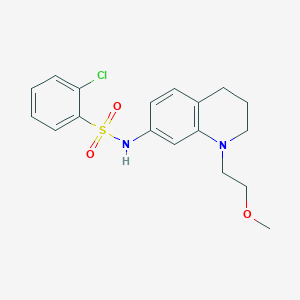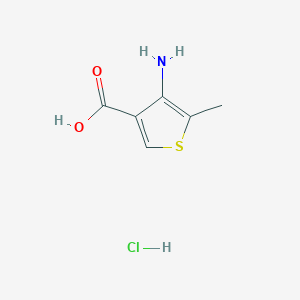
2-Cyclopentylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopentylpropanoic acid, also known as CPP, is a chemical compound that belongs to the family of cyclopentanes. It is an aliphatic carboxylic acid with the molecular formula C8H14O2 .
Physical And Chemical Properties Analysis
Physical properties of a substance can be observed or measured without changing the identity of the substance. These include color, density, hardness, and melting and boiling points . The specific physical and chemical properties of 2-Cyclopentylpropanoic acid are not detailed in the available resources.
Wissenschaftliche Forschungsanwendungen
1. Synthetic Utility in Organic Chemistry
2-Cyclopentylpropanoic acid and its derivatives exhibit significant utility in organic synthesis, particularly in the formation of complex molecular structures. The carbon-carbon bond cleavage of cyclopropanols, closely related to 2-cyclopentylpropanoic acid, is an area of intense research, with applications in homoenolate chemistry, β-keto radical chemistry, and acid-catalyzed ring-opening. These reactions enable the construction of unique three-carbon synthons, essential for synthesizing various organic compounds (McDonald, Mills, West, & Rousseaux, 2020).
2. Enantioselective Synthesis
The compound plays a role in the enantioselective synthesis of organic molecules. For example, 3-(2 S -Heptylcycloprop-1 S -yl)propanoic acid 2-phenylethanamide, a derivative of 2-cyclopentylpropanoic acid, was synthesized and used for understanding stereochemistry in organic compounds, which is crucial for the development of pharmaceuticals and other biologically active substances (Dulayymi, Baird, & Jones, 2004).
3. Lactonization and Pharmaceutical Applications
The lactonization of brominated derivatives of β-benzoylpropionic acid, a compound structurally related to 2-cyclopentylpropanoic acid, leads to the formation of butenolides. These are vital for synthesizing a wide range of biologically active products, including antibiotics and herbicidal agents (Tsolomiti, Tsolomiti, & Tsolomitis, 2007).
4. Biological Activities and Synthesis of Thiourea Derivatives
Cyclopropanecarboxylic acid derivatives, structurally similar to 2-cyclopentylpropanoic acid, are used as leading compounds for their biological activities. The synthesis of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives has shown significant herbicidal and fungicidal activities, indicating the potential of these compounds in agricultural applications (Tian, Song, Wang, & Liu, 2009).
5. Catalysis and Cyclization Reactions
2-Cyclopentylpropanoic acid derivatives are involved in catalytic and cyclization reactions. These reactions are integral to creating complex organic molecules, essential for pharmaceutical and chemical industries. For instance, the cyclization of cyclopropylideneacetic acids and esters, similar in structure to 2-cyclopentylpropanoic acid, leads to the synthesis of various furanones and pyranones (Huang & Zhou, 2002).
Wirkmechanismus
Target of Action
It is used to prepare ester prodrugs, which have increased half-lives relative to the parent compound . The lipophilicity of the cypionate group allows the prodrug to be sequestered in fat depots after intramuscular injection .
Mode of Action
The ester group of the prodrug is slowly hydrolyzed by metabolic enzymes, releasing steady doses of the active ingredient . Examples of such prodrugs include testosterone cypionate, estradiol cypionate, hydrocortisone cypionate, oxabolone cipionate, and mesterolone cypionate .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of various prodrugs
Pharmacokinetics
It is known that the compound is used to prepare ester prodrugs, which have increased half-lives relative to the parent compound . The lipophilicity of the cypionate group allows the prodrug to be sequestered in fat depots after intramuscular injection . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
It is known that the compound is used to prepare ester prodrugs, which have increased half-lives relative to the parent compound . This suggests that the compound may have a prolonged effect at the molecular and cellular level.
Action Environment
It is known that the lipophilicity of the cypionate group allows the prodrug to be sequestered in fat depots after intramuscular injection . This suggests that the compound’s action may be influenced by the lipid content of the environment.
Eigenschaften
IUPAC Name |
2-cyclopentylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(8(9)10)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUKLEOOKNOIJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentylpropanoic acid | |
CAS RN |
7028-22-0 |
Source


|
| Record name | 2-cyclopentylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2467931.png)

![2-Ethyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B2467934.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2467936.png)
![ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2467937.png)
![N-(4-butylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2467938.png)

![2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2467941.png)
![[1-(4-Piperidin-1-ylphenyl)ethyl]amine dihydrochloride](/img/structure/B2467943.png)
![5-[(Dimethylamino)methylene]-3-(4-methoxyphenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B2467947.png)
![4-Bromo-2-{[(2,3-dimethyl-6-quinoxalinyl)imino]methyl}-6-methoxybenzenol](/img/structure/B2467950.png)
![2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2467951.png)

![2-[[1-[2-(2-Bromophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2467953.png)